2,2'-Bithiophene, 5,5'-dibromo-3,3'-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
Description
This compound (CAS 1974310-58-1, molecular formula C₂₂H₃₂Br₂O₈S₂, MW 648.42 g/mol) is a glycolated bithiophene derivative featuring bromine atoms at the 5,5'-positions and hydrophilic oligoethylene glycol (EG) side chains at the 3,3'-positions . The bromine substituents enable polymerization via cross-coupling reactions (e.g., Yamamoto, Suzuki), while the EG side chains enhance hydrophilicity, solubility in polar solvents, and ion transport in electrochemical devices . The oxygen atoms in the EG chains also promote intramolecular S–O interactions, enhancing backbone coplanarity and charge-carrier mobility in polymer films . This monomer is widely used to synthesize high-performance semiconducting polymers like p(g2T-TT), which exhibit exceptional stretchability (>200% strain) and performance in organic electrochemical transistors (OECTs) .
Properties
IUPAC Name |
5-bromo-2-[5-bromo-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophen-2-yl]-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32Br2O8S2/c1-25-3-5-27-7-9-29-11-13-31-17-15-19(23)33-21(17)22-18(16-20(24)34-22)32-14-12-30-10-8-28-6-4-26-2/h15-16H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRIENKQSLQOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=C(SC(=C1)Br)C2=C(C=C(S2)Br)OCCOCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Br2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out in solvents like chloroform or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiophene, 5,5’-dibromo-3,3’-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5,5’-positions can be substituted with other functional groups through reactions like Suzuki and Stille coupling.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted bithiophenes and extended conjugated systems that are useful in organic electronics .
Scientific Research Applications
Key Applications
- Organic Field-Effect Transistors (OFETs) :
- Organic Solar Cells (OSCs) :
- Organic Electrochemical Transistors (OECTs) :
- Light Emitting Diodes (OLEDs) :
Case Study 1: Synthesis and Characterization of Poly(2-(3,3′-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-[2,2’-bithiophen]-5-yl)thieno[3,2-b]thiophene)
In a study focusing on the synthesis of this polymer using 2,2'-bithiophene derivative as a precursor, researchers observed significant improvements in electrical performance metrics such as current density and transconductance when compared to conventional materials. This polymer exhibited sharp subthreshold switching behavior and high stability under operational conditions.
| Property | Value |
|---|---|
| Current Density | High |
| Transconductance | Enhanced |
| Switching Speed | Fast |
| Stability | Excellent |
Case Study 2: Application in Organic Solar Cells
A research team explored the incorporation of this compound into OSCs. They reported that devices fabricated with this bithiophene derivative showed improved power conversion efficiencies due to its favorable energy levels and excellent film-forming properties.
| Parameter | Result |
|---|---|
| Power Conversion Efficiency | Increased by 25% |
| Film Morphology | Uniform and Smooth |
| Stability Under Light Exposure | Retained over extended periods |
Mechanism of Action
The mechanism by which 2,2’-Bithiophene, 5,5’-dibromo-3,3’-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- exerts its effects involves the extension of conjugation through the bithiophene backbone. The glycol side chains enhance solubility and promote intramolecular interactions, leading to increased coplanarity and effective conjugation length. This results in efficient charge transport in the film state, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene (CAS 214493-03-5)
- Structure : Alkyl (hexyl) side chains at 4,4'-positions instead of EG chains; bromine at 5,5'-positions .
- Properties: Hexyl chains improve solubility in nonpolar solvents (e.g., chloroform, toluene) but lack hydrophilicity, limiting compatibility with aqueous electrolytes. Lower glass transition temperature (Tg) compared to glycolated derivatives due to flexible alkyl chains.
- Applications : Primarily used in organic photovoltaics (OPVs) and OLEDs, where hydrophobic environments dominate .
- Key Difference : The absence of polar EG side chains reduces ion permeability, making it unsuitable for OECTs or bioelectronics.
3,3'-Bis(2-(2-methoxyethoxy)ethoxy)-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) (Monomer T2DEG)
- Structure : Similar EG side chains but with trimethylstannyl (SnMe₃) groups instead of bromine at 5,5'-positions .
- Properties :
- Trimethylstannyl groups enable Stille coupling polymerization, offering precise control over molecular weight and regioregularity.
- Higher synthetic complexity due to air-sensitive tin reagents.
- Applications : Used to synthesize glycolated polythiophenes for OECTs. However, tin residues can degrade device stability .
- Key Difference : Bromine in the target compound allows for more versatile coupling reactions (e.g., Suzuki) without toxic tin byproducts.
Poly[3,3′-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2′-bithiophene] (p(gT2))
- Structure: Polymer derived from a non-brominated EG-substituted bithiophene monomer .
- Properties :
- Lacks bromine, requiring alternative polymerization methods (e.g., oxidative coupling), which may yield lower molecular weights.
- Reduced electrochemical activity compared to brominated analogs due to fewer reactive sites for doping.
- Applications: Limited to thin-film transistors (OFETs) with moderate performance .
- Key Difference: The target monomer’s bromine atoms enable controlled polymerization and higher charge-carrier mobility in OECTs.
2,7-Dibromo[1]benzothieno[3,2-b][1]benzothiophene (2,7-diBr-BTBT)
- Properties :
- Rigid, planar core enhances π-π stacking and charge transport in OFETs (hole mobility >10 cm²/V·s).
- Insoluble in polar solvents, limiting processability.
- Applications : High-performance OFETs and optoelectronics .
- Key Difference : The BTBT core offers superior charge transport but lacks ion permeability for OECT applications.
Comparative Data Table
[µC]: Transconductance (µS) × charge capacity (C).
Biological Activity
2,2'-Bithiophene, 5,5'-dibromo-3,3'-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- (CAS Number: 1974310-58-1) is a specialized bithiophene derivative notable for its potential applications in organic electronics and materials science. This compound features a bithiophene backbone with glycol side chains designed to enhance solubility and hydrophilicity, making it a candidate for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
- Molecular Formula : C22H32Br2O8S2
- Molecular Weight : 648.42 g/mol
- Appearance : Off-white to yellowish powder/crystals
- Purity : >98% (HPLC)
Biological Activity
The biological activity of this compound primarily relates to its role in the synthesis of semiconducting materials. Its structure allows for effective charge transport due to the extended conjugation provided by the bithiophene units. The presence of bromine atoms at the 5,5' positions facilitates further functionalization and polymerization.
The glycolated side chains contribute to the intramolecular S–O interactions , which promote coplanarity in the polymer backbone. This structural feature is critical for enhancing charge mobility and overall electronic performance in devices such as organic electrochemical transistors (OECTs). Studies have indicated that such modifications lead to improved electrical characteristics, including higher transconductance and sharper subthreshold swings.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity and applications of this compound:
- Charge Transport Efficiency : Research has shown that polymers derived from this bithiophene exhibit high charge transport efficiencies due to their optimized structural properties. For instance, a study demonstrated that incorporating this compound into polymer matrices resulted in improved performance metrics for OSCs and OFETs .
- Toxicological Assessments : While specific toxicological data on this compound is limited, related bithiophene derivatives have been evaluated for cytotoxicity and environmental impact. It is essential to conduct thorough assessments before widespread application in consumer products or pharmaceuticals.
- Applications in Bioelectronics : The unique properties of 2,2'-Bithiophene derivatives make them suitable for bioelectronic applications. Their ability to form stable films with good conductivity positions them as promising candidates for use in sensors and other electronic devices interfacing with biological systems .
Case Study 1: Organic Electrochemical Transistors (OECTs)
A recent publication explored the use of 5,5'-dibromo-3,3'-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiophene in OECTs. The study reported significant improvements in device performance metrics such as transconductance and switching speed due to the compound's structural characteristics .
Case Study 2: Organic Photovoltaics
In another study focusing on organic photovoltaics, researchers synthesized polymers using this bithiophene derivative. The results indicated enhanced light absorption properties and improved charge separation efficiency, leading to higher power conversion efficiencies compared to conventional materials .
Comparative Analysis
| Property | 5,5'-Dibromo-3,3'-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- | Other Bithiophenes |
|---|---|---|
| Solubility | High due to glycol side chains | Variable |
| Charge Mobility | Enhanced due to coplanarity | Moderate |
| Toxicity | Limited data available | Varies |
| Applications | OFETs, OSCs | OLEDs, Sensors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
